molecular formula C7H7N3O B14165524 4-methyl-1H-imidazo[4,5-b]pyridin-2-one CAS No. 50339-08-7

4-methyl-1H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14165524
CAS No.: 50339-08-7
M. Wt: 149.15 g/mol
InChI Key: FGDQAKJUQZYHPV-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with a methyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the use of ketoaldehyde dimethyl acetal in the presence of catalytic amounts of p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-Methyl-1H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Methyl-1H-imidazo[4,5-b]pyridin-2-one can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

50339-08-7

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-methyl-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H7N3O/c1-10-4-2-3-5-6(10)9-7(11)8-5/h2-4H,1H3,(H,8,11)

InChI Key

FGDQAKJUQZYHPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C2C1=NC(=O)N2

solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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